molecular formula C27H21F3N4O3 B10920525 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1006340-87-9

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10920525
CAS No.: 1006340-87-9
M. Wt: 506.5 g/mol
InChI Key: YNQCGNODBXTABW-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe trifluoromethyl group is usually introduced via a radical trifluoromethylation reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the trifluoromethyl group.

    Common Reagents and Conditions: Reagents such as trifluoromethyl iodide and catalysts like copper or iron complexes are often used in these reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group. This group imparts greater stability and reactivity, making it more versatile in chemical reactions. Similar compounds include:

  • 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-pyrimidine (without the trifluoromethyl group)
  • 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-methylpyrimidine (with a methyl group instead of trifluoromethyl)

Properties

CAS No.

1006340-87-9

Molecular Formula

C27H21F3N4O3

Molecular Weight

506.5 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H21F3N4O3/c1-16-24(17-7-4-9-19(13-17)35-2)33-34(25(16)18-8-5-10-20(14-18)36-3)26-31-21(22-11-6-12-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3

InChI Key

YNQCGNODBXTABW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC(=CC=C5)OC

Origin of Product

United States

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